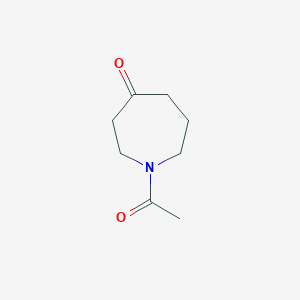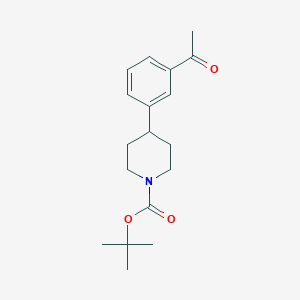
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one
Overview
Description
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii . This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
It’s worth noting that thiazole derivatives have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can form covalent bonds with certain amino acid residues in proteins, leading to alterations in protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it can also inhibit the PI3K/Akt pathway, resulting in reduced cell proliferation and survival . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with cysteine residues in target proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of key enzymes involved in cellular metabolism and signaling. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent bonds with cellular proteins, leading to widespread cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can further interact with cellular proteins and DNA. These interactions can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and ability to form covalent bonds with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of thiazole derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(1,3-thiazol-4-yl)ethan-1-one derivatives .
Scientific Research Applications
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies.
1-(1,3-thiazol-4-yl)ethan-1-one: Lacks the chlorine atom but shares the thiazole core.
Uniqueness
2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to the presence of both the thiazole ring and the chloroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKGGJOSMCYANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)




